molecular formula C5H10N2O6S B14006692 1-(Methylsulfonyl)-3,3-dinitrobutane CAS No. 5437-69-4

1-(Methylsulfonyl)-3,3-dinitrobutane

Cat. No.: B14006692
CAS No.: 5437-69-4
M. Wt: 226.21 g/mol
InChI Key: GSQPGCJEAKMRMD-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-3,3-dinitrobutane is an organic compound that features both sulfonyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 1-(Methylsulfonyl)-3,3-dinitrobutane may involve large-scale nitration and sulfonylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-3,3-dinitrobutane undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-3,3-dinitrobutane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-3,3-dinitrobutane involves its interaction with molecular targets through its sulfonyl and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Similar in structure but lacks the nitro groups.

    Methylsulfonylmethane: Contains the sulfonyl group but has a different overall structure.

    Nitrobutane derivatives: Similar nitro group presence but different sulfonyl group.

Uniqueness

1-(Methylsulfonyl)-3,3-dinitrobutane is unique due to the combination of both sulfonyl and nitro groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that require both functionalities .

Properties

CAS No.

5437-69-4

Molecular Formula

C5H10N2O6S

Molecular Weight

226.21 g/mol

IUPAC Name

1-methylsulfonyl-3,3-dinitrobutane

InChI

InChI=1S/C5H10N2O6S/c1-5(6(8)9,7(10)11)3-4-14(2,12)13/h3-4H2,1-2H3

InChI Key

GSQPGCJEAKMRMD-UHFFFAOYSA-N

Canonical SMILES

CC(CCS(=O)(=O)C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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